molecular formula C17H25ClN2O4S B5196694 2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide

2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide

Cat. No.: B5196694
M. Wt: 388.9 g/mol
InChI Key: ZYKXVZMQBKJMJW-UHFFFAOYSA-N
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Description

2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with cyclohexylamine under basic conditions to form N-cyclohexyl-4-chlorobenzenesulfonamide.

    Introduction of the acetamide group: The N-cyclohexyl-4-chlorobenzenesulfonamide can then be reacted with 3-hydroxypropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible antimicrobial or anti-inflammatory properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets could include enzymes like dihydropteroate synthase or proteins involved in cell wall biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-chlorophenyl)-N’-cyclohexylurea: A compound with a similar structural motif but different functional groups.

Uniqueness

2-(N-cyclohexyl-4-chlorobenzenesulfonamido)-N-(3-hydroxypropyl)acetamide is unique due to the presence of both a sulfonamide and a hydroxypropylacetamide group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c18-14-7-9-16(10-8-14)25(23,24)20(15-5-2-1-3-6-15)13-17(22)19-11-4-12-21/h7-10,15,21H,1-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKXVZMQBKJMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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